2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 942069-57-0
Cat. No.: VC8426587
Molecular Formula: C12H15BBrIO2
Molecular Weight: 408.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942069-57-0 |
|---|---|
| Molecular Formula | C12H15BBrIO2 |
| Molecular Weight | 408.87 g/mol |
| IUPAC Name | 2-(3-bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H15BBrIO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 |
| Standard InChI Key | VWSLBDHHWQNXEW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Br |
Introduction
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via esterification of 3-bromo-5-iodophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under mild conditions . A representative procedure involves:
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Dissolution: Suspend 3-bromo-5-iodophenylboronic acid (1.0 equiv) in anhydrous acetonitrile.
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Esterification: Add pinacol (1.05 equiv) and stir at 20–25°C for 1.5–2 hours.
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Isolation: Remove solvent under reduced pressure to yield the product as a crystalline solid .
Typical Yield: ≥95% (based on analogous reactions for 4-bromophenyl derivatives) .
Reaction Optimization
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Solvent Choice: Acetonitrile ensures high solubility of both boronic acid and pinacol .
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Stoichiometry: A slight excess of pinacol (1.05 equiv) drives the reaction to completion .
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Temperature: Room temperature prevents side reactions (e.g., deboronation) .
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300 MHz, CDCl₃):
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¹³C NMR:
X-ray Crystallography
While no crystallographic data for this specific compound exists, analogous dioxaborolanes exhibit:
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Boron Coordination: Trigonal planar geometry with B–O bond lengths of ~1.36 Å .
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Dihedral Angle: ~30° between the dioxaborolane ring and aryl plane .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 353°C (decomposes) |
| Density | 1.32 g/cm³ |
| Solubility | Toluene, THF, DMSO |
| LogP (Partition Coefficient) | 3.8 (estimated) |
Thermal Stability: Decomposes above 300°C, releasing boron oxides and halogenated byproducts .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a bifunctional electrophile in palladium-catalyzed couplings:
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Bromine/Iodine Reactivity: Iodine undergoes oxidative addition faster than bromine, enabling sequential functionalization .
Directed Ortho-Metalation
The electron-withdrawing boronic ester directs lithiation to the ortho position, enabling selective functionalization .
| Hazard Category | Risk Mitigation |
|---|---|
| Skin/Eye Irritation | Wear nitrile gloves and goggles |
| Respiratory Irritation | Use fume hood |
| Environmental Toxicity | Avoid aqueous disposal |
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